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Compound of Interest

Compound Name:
3-Chloro-5-hydroxy-4-

methoxybenzaldehyde

CAS No.: 54246-06-9

Cat. No.: B3178411

Get Quote

Executive Summary
The molecular formula C8H7ClO3 (Molecular Weight: 186.59 g/mol ) represents a chemically

diverse group of aromatic compounds widely utilized in agrochemistry and pharmaceutical

synthesis.[1][2][3][4] This guide provides a technical deep-dive into the structural isomerism of

this formula, focusing on the differentiation between phenoxyacetic acids (auxin-mimicking

herbicides) and functionalized benzoic acid derivatives. We present validated analytical

workflows and synthesis protocols designed for researchers requiring high-purity isolation and

characterization.

The Isomer Landscape: Chemical Space and
Classification
The degree of unsaturation for C8H7ClO3 is 5 (4 from the benzene ring + 1 from a carbonyl

group). This constraint dictates that all stable isomers are aromatic derivatives containing either
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a carboxylic acid, an ester, or a benzaldehyde functionality combined with an ether or hydroxyl

group.

Primary Isomer Classes
Class

Representative
Compound

Structure
Description

Key Application

Phenoxyacetic Acids

4-

Chlorophenoxyacetic

acid (4-CPA)

Acetic acid tail ether-

linked to 4-

chlorophenol

Plant Growth

Regulator (Auxin)

Benzoic Acid Ethers
3-Chloro-4-

methoxybenzoic acid

Benzoic acid core,

methoxy at C4, chloro

at C3

Pharm.[5][6]

Intermediate (COX-2

inhibitors)

Salicylate Esters
Methyl 5-

chlorosalicylate

Methyl ester of 5-

chlorosalicylic acid

Fragrance/Synthesis

Intermediate

Benzaldehydes 5-Chlorovanillin
4-hydroxy-3-methoxy-

5-chlorobenzaldehyde
Flavorant derivative

Structural Classification Diagram
The following diagram illustrates the structural hierarchy of C8H7ClO3 isomers based on

functional group priority.
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Figure 1: Hierarchical classification of C8H7ClO3 isomers based on functional group topology.

Physicochemical Properties[7][8][9][10][11]
Differentiation of isomers often relies on distinct melting points and acid-base properties.

Property 4-CPA (Herbicide)
3-Chloro-4-
methoxybenzoic
acid

Methyl 5-
chlorosalicylate

CAS Number 122-88-3 37908-96-6 4068-78-4

Melting Point 156.5 – 159 °C 216 – 218 °C 48 – 50 °C

Solubility (Water) ~950 mg/L (25°C)
Low (Acidic pH), High

(Basic pH)

Insoluble

(Hydrophobic)

pKa 3.56 (Carboxylic acid) ~3.8 (Benzoic acid) 8.1 (Phenolic OH)

Physical Form White needles/powder
White crystalline

powder
Crystalline solid
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Analytical Methodologies
HPLC-MS/MS Separation Strategy
For complex matrices (e.g., agricultural runoff or biological plasma), High-Performance Liquid

Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) is the gold

standard.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 2.1 x 100 mm).

Mobile Phase:

A: 0.1% Formic acid in Water.

B: Acetonitrile.

Gradient: 10% B to 90% B over 12 minutes.

Differentiation Logic:

Phenoxyacetic acids (4-CPA) elute earlier due to the polar ether-acid tail.

Benzoic esters (Methyl chlorosalicylate) elute later due to higher hydrophobicity (lack of

free -COOH).

Mass Spectrometry Fragmentation (ESI Negative Mode)
Isomers yield distinct fragmentation patterns essential for confirmation.

4-CPA (m/z 185 [M-H]⁻):

Primary Fragment: m/z 127 (Loss of -CH2COOH group, formation of chlorophenolate ion).

Secondary Fragment: m/z 141 (Decarboxylation).

3-Chloro-4-methoxybenzoic acid (m/z 185 [M-H]⁻):

Primary Fragment: m/z 141 (Loss of CO2).
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Secondary Fragment: m/z 126 (Loss of CO2 + Me).

Analytical Decision Workflow

Unknown Sample
(C8H7ClO3)

Solubility Test
(aq. NaHCO3)

Soluble (Acidic)
Dissolves + CO2

Insoluble (Neutral/Phenolic)

Precipitates

HPLC-MS (ESI-)

GC-MS or HPLC (ESI+)

Fragment m/z 127
(Phenolate)

Major Peak

Fragment m/z 141
(Decarboxylation)

Major Peak

ID: Methyl
chlorosalicylate

ID: 4-CPA

ID: Chloromethoxy-
benzoic acid

Click to download full resolution via product page

Figure 2: Decision tree for the identification of C8H7ClO3 isomers using solubility and Mass

Spectrometry.

Experimental Protocol: Synthesis of 4-
Chlorophenoxyacetic Acid (4-CPA)
This protocol utilizes a Williamson Ether Synthesis. It is chosen for its robustness and high

yield, suitable for generating analytical standards.

Safety: Chloroacetic acid is corrosive. p-Chlorophenol is toxic.[7] Work in a fume hood.

Reagents[12]
p-Chlorophenol (1.0 eq)

Chloroacetic acid (1.1 eq)

Sodium Hydroxide (NaOH), 30% aq. solution (2.5 eq)

Hydrochloric Acid (HCl), 6M

Water (Solvent)
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Methodology
Deprotonation: In a round-bottom flask, dissolve p-chlorophenol in the NaOH solution. The

solution will turn slightly yellow as the sodium phenoxide forms.

Addition: Slowly add the chloroacetic acid solution (dissolved in minimal water) to the

phenoxide mixture.

Mechanism:[8] The phenoxide anion acts as a nucleophile, attacking the alpha-carbon of

the chloroacetic acid, displacing the chloride ion (SN2 reaction).

Reflux: Heat the mixture to reflux (approx. 100°C) for 2-3 hours to ensure complete

conversion.

Cooling: Allow the reaction mixture to cool to room temperature.

Acidification: Carefully add 6M HCl dropwise with stirring until the pH reaches ~1-2.

Observation: A thick white precipitate of 4-chlorophenoxyacetic acid will form immediately.

Filtration & Purification: Filter the solid under vacuum. Wash with cold water to remove

excess salts (NaCl) and unreacted chloroacetic acid.

Recrystallization: Recrystallize from hot water or ethanol/water mix to obtain needle-like

crystals (MP: 156-157°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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